
Atrial natriuretic factor (1-28) (human, porcine)
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Overview
Description
Atrial natriuretic factor (1-28) (human, porcine) is an endogenous peptide produced by the heart. It plays a crucial role in regulating blood pressure by promoting natriuresis, diuresis, and vasorelaxation . This peptide is composed of 28 amino acids and is involved in cardiovascular homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of atrial natriuretic factor (1-28) (human, porcine) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of atrial natriuretic factor (1-28) (human, porcine) follows similar principles but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are used to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Atrial natriuretic factor (1-28) (human, porcine) can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bridges, which are crucial for the peptide’s stability and function.
Reduction: Disulfide bridges can be reduced to free thiol groups under reducing conditions.
Substitution: Amino acid residues can be substituted to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bridges.
Substitution: Site-directed mutagenesis or chemical synthesis can introduce substitutions.
Major Products:
Oxidation: Formation of disulfide-bridged peptides.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered biological activity.
Scientific Research Applications
Atrial natriuretic factor (1-28) (human, porcine) has a wide range of scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis and folding.
Biology: Investigated for its role in cardiovascular physiology and pathology.
Medicine: Explored as a therapeutic agent for conditions like hypertension and heart failure.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations.
Mechanism of Action
Atrial natriuretic factor (1-28) (human, porcine) exerts its effects by binding to natriuretic peptide receptors, primarily guanylyl cyclase/natriuretic peptide receptor-A (GC-A/NPRA). This binding activates the receptor, leading to the production of cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, mediating various physiological effects such as vasodilation, natriuresis, and diuresis .
Comparison with Similar Compounds
Brain Natriuretic Peptide (BNP): Another member of the natriuretic peptide family, involved in similar physiological processes.
C-type Natriuretic Peptide (CNP): Primarily involved in bone growth and vascular homeostasis.
Uniqueness: Atrial natriuretic factor (1-28) (human, porcine) is unique due to its specific role in cardiovascular regulation and its potent natriuretic and diuretic effects. Unlike BNP and CNP, it is primarily produced in the atria of the heart and has a distinct amino acid sequence .
Properties
IUPAC Name |
4-[[1-[[1-[[2-[[1-[[5-amino-1-[[1-[[2-[[1-[[2-[[1-[[4-amino-1-[[1-[[1-[[5-carbamimidamido-1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C127H205N45O39S3/c1-9-64(6)99(121(209)150-52-94(182)151-65(7)100(188)155-76(34-35-91(129)179)109(197)167-85(56-174)104(192)149-53-96(184)153-78(43-62(2)3)102(190)148-54-97(185)154-89(60-212)119(207)164-82(48-92(130)180)114(202)169-86(57-175)116(204)163-81(46-67-23-14-11-15-24-67)113(201)158-73(27-18-39-143-125(135)136)107(195)166-84(122(210)211)47-68-30-32-69(178)33-31-68)172-111(199)75(29-20-41-145-127(139)140)159-115(203)83(49-98(186)187)165-110(198)77(36-42-214-8)160-105(193)71(25-16-37-141-123(131)132)152-95(183)51-146-93(181)50-147-103(191)80(45-66-21-12-10-13-22-66)162-120(208)90(61-213)171-118(206)88(59-177)170-117(205)87(58-176)168-108(196)74(28-19-40-144-126(137)138)156-106(194)72(26-17-38-142-124(133)134)157-112(200)79(44-63(4)5)161-101(189)70(128)55-173/h10-15,21-24,30-33,62-65,70-90,99,173-178,212-213H,9,16-20,25-29,34-61,128H2,1-8H3,(H2,129,179)(H2,130,180)(H,146,181)(H,147,191)(H,148,190)(H,149,192)(H,150,209)(H,151,182)(H,152,183)(H,153,184)(H,154,185)(H,155,188)(H,156,194)(H,157,200)(H,158,201)(H,159,203)(H,160,193)(H,161,189)(H,162,208)(H,163,204)(H,164,207)(H,165,198)(H,166,195)(H,167,197)(H,168,196)(H,169,202)(H,170,205)(H,171,206)(H,172,199)(H,186,187)(H,210,211)(H4,131,132,141)(H4,133,134,142)(H4,135,136,143)(H4,137,138,144)(H4,139,140,145) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZJRXKGJRJKCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=CC=C3)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C127H205N45O39S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583193 |
Source
|
Record name | Serylleucylarginylarginylserylserylcysteinylphenylalanylglycylglycylarginylmethionyl-alpha-aspartylarginylisoleucylglycylalanylglutaminylserylglycylleucylglycylcysteinylasparaginylserylphenylalanylarginyltyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3082.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91917-63-4 |
Source
|
Record name | Serylleucylarginylarginylserylserylcysteinylphenylalanylglycylglycylarginylmethionyl-alpha-aspartylarginylisoleucylglycylalanylglutaminylserylglycylleucylglycylcysteinylasparaginylserylphenylalanylarginyltyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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